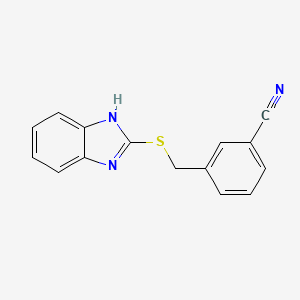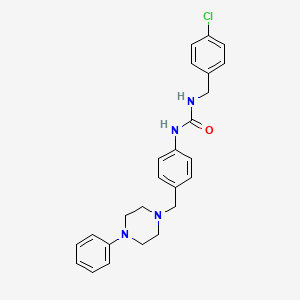
1-(4-Chlorobenzyl)-3-(4-((4-phenylpiperazin-1-yl)methyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-3-(4-((4-phenylpiperazin-1-yl)methyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-3-(4-((4-phenylpiperazin-1-yl)methyl)phenyl)urea typically involves the reaction of 4-chlorobenzyl isocyanate with 4-((4-phenylpiperazin-1-yl)methyl)aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
1-(4-Chlorobenzyl)-3-(4-((4-phenylpiperazin-1-yl)methyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(4-Chlorobenzyl)-3-(4-((4-phenylpiperazin-1-yl)methyl)phenyl)urea would depend on its specific biological target. Generally, compounds of this nature may interact with proteins, enzymes, or receptors, modulating their activity. The molecular pathways involved could include inhibition or activation of specific signaling cascades, leading to the desired therapeutic effect.
類似化合物との比較
Similar Compounds
- 1-(4-Chlorobenzyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea
- 1-(4-Chlorobenzyl)-3-(4-((4-ethylpiperazin-1-yl)methyl)phenyl)urea
- 1-(4-Chlorobenzyl)-3-(4-((4-isopropylpiperazin-1-yl)methyl)phenyl)urea
Uniqueness
1-(4-Chlorobenzyl)-3-(4-((4-phenylpiperazin-1-yl)methyl)phenyl)urea is unique due to the presence of the phenylpiperazine moiety, which can confer specific biological activities and interactions. This structural feature distinguishes it from other similar compounds and may result in different pharmacological profiles.
For precise and detailed information, consulting specific scientific literature and databases is recommended
特性
CAS番号 |
1172021-59-8 |
|---|---|
分子式 |
C25H27ClN4O |
分子量 |
435.0 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methyl]-3-[4-[(4-phenylpiperazin-1-yl)methyl]phenyl]urea |
InChI |
InChI=1S/C25H27ClN4O/c26-22-10-6-20(7-11-22)18-27-25(31)28-23-12-8-21(9-13-23)19-29-14-16-30(17-15-29)24-4-2-1-3-5-24/h1-13H,14-19H2,(H2,27,28,31) |
InChIキー |
SDFRATTXGRXKOY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


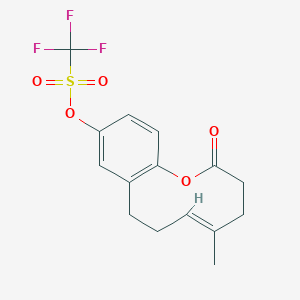
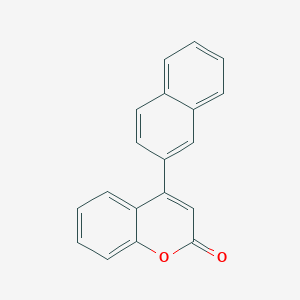
![4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate](/img/structure/B14117205.png)
![1-(2-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117212.png)
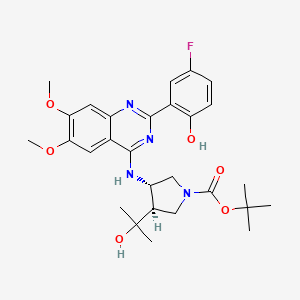
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B14117228.png)

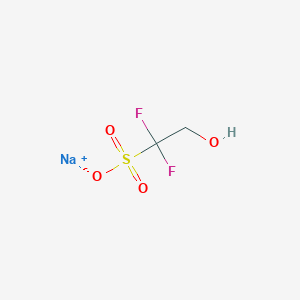

![N-(2,3-dihydro-1H-inden-1-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117248.png)


![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14117289.png)
